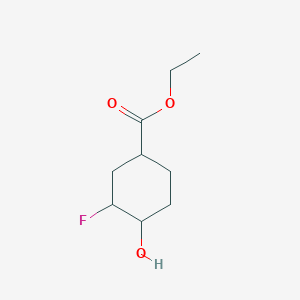
2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one is a heterocyclic compound that contains both bromine and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one typically involves the bromination of 2-amino-4-methylpyrimidine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals like bromine.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of amino derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amino derivatives.
Aplicaciones Científicas De Investigación
2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins or DNA, leading to changes in their structure and function. This can result in antimicrobial or anticancer effects, depending on the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-bromo-4-methylpyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
2-Amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one is unique due to the presence of both bromine and amino functional groups, which allows for a wide range of chemical modifications. This makes it a versatile compound for use in various applications, from drug development to material science.
Propiedades
Fórmula molecular |
C5H5Br2N3O |
|---|---|
Peso molecular |
282.92 g/mol |
Nombre IUPAC |
2-amino-5-bromo-4-(bromomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5Br2N3O/c6-1-2-3(7)4(11)10-5(8)9-2/h1H2,(H3,8,9,10,11) |
Clave InChI |
VOESEKAHCXPMDC-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=O)NC(=N1)N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)

![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)


![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)


